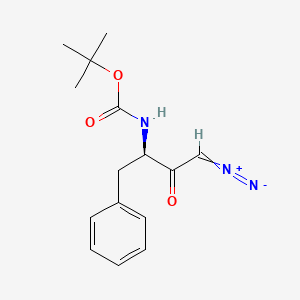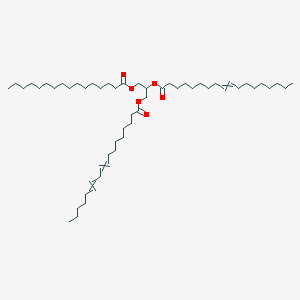![molecular formula C43H52N2O14S2 B13385350 3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid](/img/structure/B13385350.png)
3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid are complex organic compounds characterized by their unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include commercially available precursors such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key steps in the synthesis involve the formation of oxazole rings, which are crucial for the final structure of the compounds .
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like chromatography.
化学反応の分析
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for their potential therapeutic properties, including anti-diabetic activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose metabolism . The binding of these compounds to PPARs can modulate the expression of genes involved in metabolic processes.
類似化合物との比較
Similar Compounds
Crotonic acid: A mono carboxylic acid with a similar structural framework.
Isocrotonic acid: Another isomer of butenoic acid with comparable properties.
3-Butenoic acid: Shares structural similarities with the target compounds.
Uniqueness
The uniqueness of 3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid lies in their specific functional groups and the potential for diverse applications in various fields. Their ability to interact with PPARs and other molecular targets sets them apart from simpler analogs.
特性
分子式 |
C43H52N2O14S2 |
|---|---|
分子量 |
885.0 g/mol |
IUPAC名 |
3-ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid |
InChI |
InChI=1S/C22H27NO7S.C21H25NO7S/c1-4-29-23-16(2)21(22(24)25)15-18-7-9-19(10-8-18)28-14-13-17-5-11-20(12-6-17)30-31(3,26)27;1-15(22-27-2)20(21(23)24)14-17-6-8-18(9-7-17)28-13-12-16-4-10-19(11-5-16)29-30(3,25)26/h5-12,21H,4,13-15H2,1-3H3,(H,24,25);4-11,20H,12-14H2,1-3H3,(H,23,24) |
InChIキー |
HBBYDBGYLMYIRM-UHFFFAOYSA-N |
正規SMILES |
CCON=C(C)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O.CC(=NOC)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
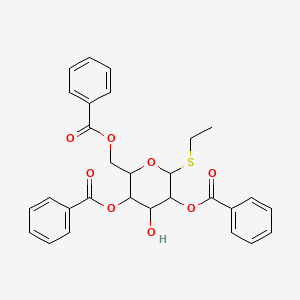
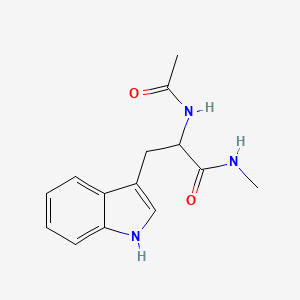
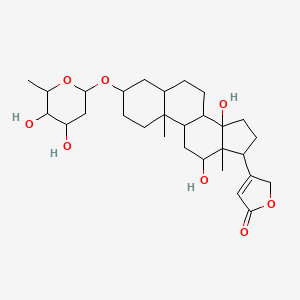
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)
![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
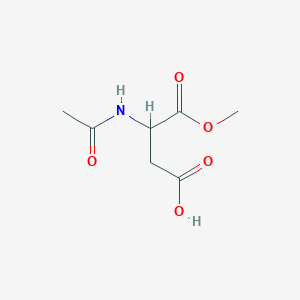
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)

